1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene
Description
1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is a nitro-substituted aromatic compound characterized by a benzene ring with methoxy (-OCH₃) groups at positions 1 and 5, a nitro (-NO₂) group at position 2, and an (E)-2-nitrovinyl substituent at position 2. Its molecular formula is C₁₀H₁₀N₂O₆, with a molecular weight of 254.20 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-8-5-7(3-4-11(13)14)10(12(15)16)9(6-8)18-2/h3-6H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVTWFLAQMFUKQ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diamino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzene derivatives.
Scientific Research Applications
1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool to study biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs include:
Key Observations:
- Positional Isomerism: The 1,5-dimethoxy isomer (target compound) differs from 1,4- and 1,2-dimethoxy analogs in electronic distribution.
- Substituent Effects : Replacing methoxy with chloro groups (e.g., 1,5-dichloro-3-methoxy-2-nitrobenzene) reduces molecular weight (222.03 vs. 254.20) and increases electronegativity, likely enhancing oxidative stability but reducing solubility.
Physical and Chemical Properties
- Nitrovinyl Group Stability: The (E)-2-nitrovinyl group in 1,4-dimethoxy analogs () suggests conformational rigidity, which may enhance thermal stability compared to non-vinylated nitro compounds.
- Crystallographic Data : For 1,2-dimethoxy-3-nitrovinylbenzene, X-ray studies reveal a planar nitrovinyl group with mean C–C bond lengths of 0.004 Å, indicating strong conjugation with the aromatic ring.
Research Findings and Data Gaps
Hazard Data: No specific toxicity or flammability data are available for the target compound. However, analogs like 1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene lack reported hazards, implying low acute toxicity.
Synthetic Utility : The chloro-substituted analog (CAS 74672-01-8) is restricted to R&D uses, highlighting the need for similar caution with nitrovinyl derivatives.
Biological Activity
1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene (CAS Number: 1269920-28-6) is a nitro-substituted aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula: C₁₀H₁₀N₂O₆
- Molecular Weight: 254.196 g/mol
- Density: 1.4 g/cm³
- Boiling Point: 468.8 °C
- Flash Point: 227.1 °C
Mechanisms of Biological Activity
Research indicates that compounds with nitro groups often exhibit significant biological activity through various mechanisms, including:
- Cytotoxicity : Nitroaromatic compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.
- Antimicrobial Activity : The presence of nitro groups enhances the ability of these compounds to penetrate bacterial membranes, leading to cell death.
- Enzyme Inhibition : These compounds may act as inhibitors of key enzymes involved in critical metabolic pathways.
Cytotoxic Effects
A study investigating the cytotoxic effects of nitro-substituted compounds found that 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene showed significant activity against various cancer cell lines, including:
- HeLa Cells : IC50 values indicated effective inhibition at micromolar concentrations.
- A549 Cells : Demonstrated a dose-dependent response with notable cell death at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| A549 | 12 |
| U373n | 15 |
Antimicrobial Activity
The compound exhibited antimicrobial properties against several bacterial strains. In vitro assays demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Cancer Treatment Potential
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the potential of nitro-substituted benzene derivatives for cancer therapy. The study highlighted that compounds similar to 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene could effectively induce apoptosis in resistant cancer cell lines by activating caspase pathways.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial efficacy of various nitroaromatic compounds, including 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. The results showed that this compound inhibited biofilm formation in Escherichia coli, suggesting its potential application in treating biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
